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molecular formula C21H28BN3O6 B8550040 tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate

tert-butyl 2-[3-(4-nitrophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetate

Cat. No. B8550040
M. Wt: 429.3 g/mol
InChI Key: DOIOCCWLIICQSL-UHFFFAOYSA-N
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Patent
US07419988B2

Procedure details

Following the procedure described for Intermediate 1 with t-butylhydrazine hydrochloride, provided the title compound as the minor isomer. ESMS (M-C(CH3)3+2H): 190.0; HNMR (400 MHz, d6-DMSO) δ 8.20 (d, 2H), 7.86 (d, 2H), 7.7 (d, 1H), 6.55 (d, 1H), 1.25 (s, 9H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[C:14](B3OC(C)(C)C(C)(C)O3)=[CH:13]N(CC(OC(C)(C)C)=O)N=2)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[C:33]([NH:37][NH2:38])([CH3:36])([CH3:35])[CH3:34]>>[CH3:34][C:33]([N:37]1[CH:13]=[CH:14][C:10]([C:7]2[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)=[N:38]1)([CH3:36])[CH3:35] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NN(C=C1B1OC(C(O1)(C)C)(C)C)CC(=O)OC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(C)(C)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)N1N=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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